molecular formula C15H16O B8477322 2-(4-Ethylbenzyl)phenol CAS No. 56502-39-7

2-(4-Ethylbenzyl)phenol

Cat. No.: B8477322
CAS No.: 56502-39-7
M. Wt: 212.29 g/mol
InChI Key: PELPQGBUZNQVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylbenzyl)phenol (IUPAC: 2-[(4-ethylphenyl)methyl]phenol) is a phenolic derivative characterized by a benzyl group substituted with a 4-ethylphenyl moiety attached to a phenol ring. The compound’s key features include:

  • Molecular formula: Likely C₁₅H₁₆O (based on structural analogs).
  • Functional groups: Phenolic -OH group and a 4-ethylbenzyl substituent.
  • Properties: Increased lipophilicity compared to simpler phenols due to the ethylbenzyl group, which reduces water solubility but enhances solubility in organic solvents.

Properties

CAS No.

56502-39-7

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]phenol

InChI

InChI=1S/C15H16O/c1-2-12-7-9-13(10-8-12)11-14-5-3-4-6-15(14)16/h3-10,16H,2,11H2,1H3

InChI Key

PELPQGBUZNQVLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

4-Ethylphenol (CAS 123-07-9)

Key Differences :

  • Structure: 4-Ethylphenol has a single phenol ring with an ethyl group directly attached at the para position, lacking the benzyl spacer present in 2-(4-Ethylbenzyl)phenol .
  • Physical Properties: Boiling Point: 245–246°C (4-Ethylphenol) vs. higher for this compound due to increased molecular weight. Solubility: 4-Ethylphenol is moderately soluble in water (1.2 g/L at 25°C), while this compound is expected to be less soluble due to its larger hydrophobic moiety.

2-(4-Hydroxybenzyl)phenol (CAS 2467-03-0)

Key Differences :

  • Substituent: The benzyl group in this compound is substituted with a hydroxyl (-OH) group at the para position, whereas this compound has an ethyl group .
  • Hydrogen Bonding: The hydroxyl group in 2-(4-Hydroxybenzyl)phenol enables intramolecular hydrogen bonding (e.g., O–H⋯O), enhancing crystallinity and melting point (observed in analogs like D2-2c, m.p. 474 K in ). In contrast, the ethyl group in this compound disrupts hydrogen bonding, leading to lower melting points and greater lipophilicity.
  • Applications: 2-(4-Hydroxybenzyl)phenol derivatives are explored for materials science (e.g., polymers with hydrogen-bonded networks), while this compound may find use in hydrophobic drug intermediates .

N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (CAS 444907-15-7)

Key Differences :

  • Functional Group: This compound contains an amine group instead of a phenol, significantly altering its chemical behavior (e.g., basicity, nucleophilicity) .
  • Biological Activity: Amine derivatives are often explored as receptor ligands (e.g., SGLT2 inhibitors in ), whereas phenolic derivatives like this compound may act as antioxidants or enzyme inhibitors due to their -OH group.

2-(4-Benzylphenoxy)ethanol (CAS 85983-26-2)

Key Differences :

  • Ether Linkage: The ethoxy group in this compound replaces the phenolic -OH, reducing acidity and reactivity. This compound’s phenolic group allows for stronger hydrogen bonding and participation in acid-base reactions .
  • Synthesis: 2-(4-Benzylphenoxy)ethanol is synthesized via Williamson ether synthesis (), whereas this compound likely involves Friedel-Crafts alkylation or Ullmann coupling.

Structural and Functional Analysis

Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The ethyl group in this compound is electron-donating via inductive effects, activating the phenol ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -NO₂ in ’s pyrazole derivatives), which deactivate the ring .

Thermal and Chemical Stability

  • Thermal Stability: The benzyl group enhances thermal stability compared to 4-Ethylphenol, as seen in related triazolopyrimidines (stable up to 90°C in ).
  • Oxidative Stability : The ethyl group reduces susceptibility to oxidation compared to allyl or propargyl substituents (e.g., ’s fluorophenyl derivatives).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.